1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine
Overview
Description
1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine is an organic compound that features both an imidazole and a piperazine ring
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine typically involves the reaction of 1-ethyl-1H-imidazole with piperazine. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature overnight, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)imidazole: Shares the imidazole ring but has a hydroxyethyl group instead of a piperazine ring.
2-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with an ethanol group.
Uniqueness
1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine is unique due to the presence of both an imidazole and a piperazine ring, which can confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
1-[(1-ethylimidazol-2-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-14-8-5-12-10(14)9-13-6-3-11-4-7-13/h5,8,11H,2-4,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOUPOSIFGYLPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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